molecular formula C7H5Br2NO2 B14071177 3-Amino-2,5-dibromobenzoic acid

3-Amino-2,5-dibromobenzoic acid

Cat. No.: B14071177
M. Wt: 294.93 g/mol
InChI Key: GBUJLUOCPAKJDM-UHFFFAOYSA-N
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Description

3-Amino-2,5-dibromobenzoic acid is an organic compound with the molecular formula C7H5Br2NO2. It is a derivative of benzoic acid, characterized by the presence of amino and bromine substituents on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2,5-dibromobenzoic acid typically involves the bromination of 2-aminobenzoic acid. A common method includes the addition of bromine to a solution of sodium 2-aminobenzoate in glacial acetic acid at a controlled temperature of around 15°C. The mixture is stirred for an hour, followed by filtration, washing with benzene, and drying in the dark .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2,5-dibromobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The amino and bromine groups on the benzene ring make it susceptible to nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of 2-aminobenzoic acid yields this compound as the primary product.

Scientific Research Applications

3-Amino-2,5-dibromobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-amino-2,5-dibromobenzoic acid involves its interaction with specific molecular targets. The amino and bromine groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 2-Amino-3,5-dibromobenzoic acid
  • 3,5-Dibromoanthranilic acid
  • 3,5-Dibromobenzoic acid

Comparison: 3-Amino-2,5-dibromobenzoic acid is unique due to the specific positioning of the amino and bromine groups on the benzene ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the amino group at the 3-position and bromine at the 2 and 5 positions can significantly influence its reactivity and interaction with other molecules .

Properties

Molecular Formula

C7H5Br2NO2

Molecular Weight

294.93 g/mol

IUPAC Name

3-amino-2,5-dibromobenzoic acid

InChI

InChI=1S/C7H5Br2NO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12)

InChI Key

GBUJLUOCPAKJDM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Br)N)Br

Origin of Product

United States

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